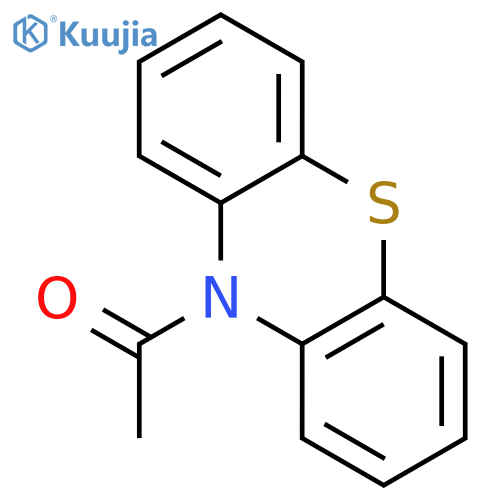Cas no 1628-29-1 (10-Acetylphenothiazine)

10-Acetylphenothiazine structure
商品名:10-Acetylphenothiazine
10-Acetylphenothiazine 化学的及び物理的性質
名前と識別子
-
- Ethanone,1-(10H-phenothiazin-10-yl)-
- 10-Acetylphenothiazine
- 1-(10H-Phenothiazin-10-yl)ethanone
- 1-phenothiazin-10-ylethanone
- 1-(10H-phenothiazine-10-yl)ethanone
- 10-acetyl-10H-phenothiazine
- 10H-PHENOTHIAZINE,10-ACETYL
- 1-Phenothiazin-10-yl-ethanone
- Methyl phenothiazin-10-yl ketone
- N-acetylphenothiazine
- Phenothiazine,10-acetyl
- Phenothiazine, 10-acetyl-
- DNVNQWUERFZASD-UHFFFAOYSA-N
- NSC14724
- AK159253
- CBMicro_018844
- cid_74200
- MLS00121216
- CCG-6944
- NS00025315
- C73127
- MFCD00022264
- InChI=1/C14H11NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H
- BAA62829
- HMS1681C22
- 1628-29-1
- BDBM65851
- BIM-0018708.P001
- NSC-14724
- NSC 14724
- NCGC00245337-01
- CHEMBL1437772
- DTXSID30167473
- HMS2825B20
- 1-(10-phenothiazinyl)ethanone
- 10-Acetyl-10H-phenothiazine #
- CS-0155045
- P2H6XAV83R
- AKOS000282460
- SMR000517771
- EINECS 216-621-7
- A882792
- Ethanone, 1-(10H-phenothiazin-10-yl)-
- SR-01000809845-2
- UNII-P2H6XAV83R
- MLS001212169
- SCHEMBL341905
- SR-01000809845
- 1-(10H-phenothiazin-10-yl)ethan-1-one
- 10H-PHENOTHIAZINE, 10-ACETYL-
- DS-9654
- DTXCID7089964
- DS-010873
- A3154
- 1-(PHENOTHIAZIN-10-YL)ETHANONE
-
- MDL: MFCD00022264
- インチ: 1S/C14H11NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3
- InChIKey: DNVNQWUERFZASD-UHFFFAOYSA-N
- ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2N(C(C([H])([H])[H])=O)C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 241.05600
- どういたいしつりょう: 241.056
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.6
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 1.284
- ゆうかいてん: 202.0 to 206.0 deg-C
- ふってん: 470.6°C at 760 mmHg
- フラッシュポイント: 238.4°C
- 屈折率: 1.669
- PSA: 45.61000
- LogP: 3.90080
- じょうきあつ: 0.0±1.2 mmHg at 25°C
10-Acetylphenothiazine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- ちょぞうじょうけん:Sealed in dry,Room Temperature
10-Acetylphenothiazine 税関データ
- 税関コード:2934300000
- 税関データ:
中国税関コード:
2934300000概要:
293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
10-Acetylphenothiazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM250012-5g |
1-(10H-Phenothiazin-10-yl)ethanone |
1628-29-1 | 95% | 5g |
$*** | 2023-03-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3154-1G |
10-Acetylphenothiazine |
1628-29-1 | 98.0%(GC) | 1G |
795.0CNY | 2021-07-12 | |
| abcr | AB492387-5 g |
1-(10H-Phenothiazin-10-yl)ethanone; . |
1628-29-1 | 5g |
€187.70 | 2023-06-13 | ||
| abcr | AB492387-10 g |
1-(10H-Phenothiazin-10-yl)ethanone; . |
1628-29-1 | 10g |
€295.10 | 2022-07-29 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU077-100mg |
10-Acetylphenothiazine |
1628-29-1 | 95+% | 100mg |
40CNY | 2021-05-08 | |
| eNovation Chemicals LLC | D755961-5g |
Ethanone, 1-(10H-phenothiazin-10-yl)- |
1628-29-1 | 95+% | 5g |
$170 | 2024-06-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU077-200mg |
10-Acetylphenothiazine |
1628-29-1 | 95+% | 200mg |
58.0CNY | 2021-07-12 | |
| Chemenu | CM250012-25g |
1-(10H-Phenothiazin-10-yl)ethanone |
1628-29-1 | 95% | 25g |
$*** | 2023-03-30 | |
| TRC | A188830-10g |
10-Acetylphenothiazine |
1628-29-1 | 10g |
$ 511.00 | 2023-04-19 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A3154-5G |
10-Acetylphenothiazine |
1628-29-1 | >98.0%(GC) | 5g |
¥1390.00 | 2024-04-17 |
10-Acetylphenothiazine 関連文献
-
1. Preparation of phenothiazine derivatives as possible anthelmintics. Part IIAlexander Mackie,Anand L. Misra J. Chem. Soc. 1955 1281
-
Dalila Belei,Carmen Dumea,Elena Bicu,Luminita Marin RSC Adv. 2015 5 8849
-
3. NotesAlexander Mackie,Anand L. Misra,W. S. Fyfe,Duncan Taylor,J. C. Brunton,H. Suschitzky,Frank S. H. Head,C. W. Davies,B. E. Hoyle,G. A. Swan,H. O. Pritchard,F. H. Sumner,J. M. Anderson,Elizabeth Percival,T. H. Bevan,T. Malkin,D. B. Smith,L. G. Humber,W. I. Taylor J. Chem. Soc. 1955 1030
-
4. Heterocyclic free radicals. Part 7. Substituent effects on the distribution of spin density in the cation, neutral, and nitroxide radicals of phenothiazineDavid Clarke,Bruce C. Gilbert,Peter Hanson J. Chem. Soc. Perkin Trans. 2 1977 517
-
Atetegeb Meazah Haregewoin,Aselefech Sorsa Wotango,Bing-Joe Hwang Energy Environ. Sci. 2016 9 1955
1628-29-1 (10-Acetylphenothiazine) 関連製品
- 6622-75-9(N-Propionyl Phenothiazine)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1628-29-1)10-Acetylphenothiazine

清らかである:99%
はかる:5g
価格 ($):174.0